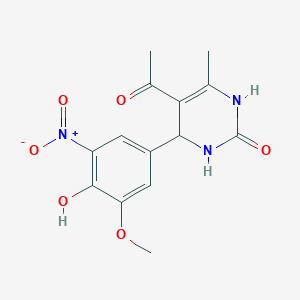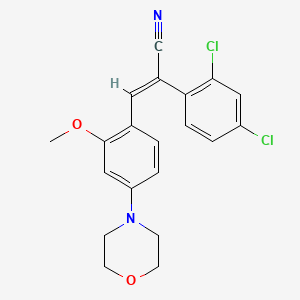
(E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile is an organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of two aromatic rings, one of which is substituted with two chlorine atoms and the other with a methoxy group and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the 2,4-dichlorophenyl intermediate: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 2 and 4 positions.
Introduction of the methoxy group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the morpholine ring: The morpholine ring is introduced through a cyclization reaction involving an amine and an epoxide.
Formation of the acrylonitrile group: The final step involves the reaction of the intermediate with acrylonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically involves continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atoms and methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The acrylonitrile group can undergo electrophilic addition reactions, while the aromatic rings can participate in π-π interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the acrylonitrile and morpholine groups.
2-Methoxy-4-propylphenol: Contains a methoxy group but differs in the substitution pattern and lacks the acrylonitrile group.
2-Methoxyacetophenone: Contains a methoxy group and a carbonyl group but lacks the acrylonitrile and morpholine groups.
Uniqueness
2-(2,4-Dichlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acrylonitrile group allows for electrophilic addition reactions, while the morpholine ring provides additional sites for interaction with biomolecules.
Eigenschaften
IUPAC Name |
(E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-25-20-12-17(24-6-8-26-9-7-24)4-2-14(20)10-15(13-23)18-5-3-16(21)11-19(18)22/h2-5,10-12H,6-9H2,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWYXWAZMPOPSB-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C=C(C#N)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)/C=C(/C#N)\C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({[4-(aminosulfonyl)phenyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4102403.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylprop yl)-5-(4-pyridyl)-3-pyrrolin-2-one](/img/structure/B4102407.png)
![2-[(3-chlorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4102408.png)
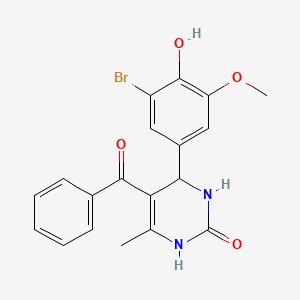
![N-(2-bicyclo[2.2.1]heptanyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide](/img/structure/B4102420.png)

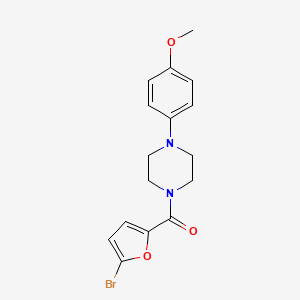
![2-methyl-4-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4102459.png)
![methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate](/img/structure/B4102474.png)
![Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B4102476.png)
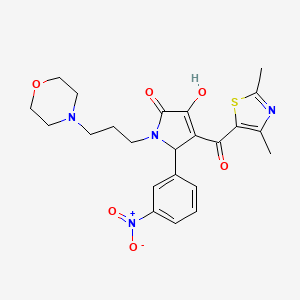
![ethyl 2-[({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4102495.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B4102508.png)
